![molecular formula C9H10O3 B3416364 2-Hydroxy-5-methoxy-4-methylbenzaldehyde CAS No. 74516-54-4](/img/structure/B3416364.png)
2-Hydroxy-5-methoxy-4-methylbenzaldehyde
Overview
Description
2-Hydroxy-5-methoxy-4-methylbenzaldehyde is an organic compound . It is also known by its IUPAC name, 2-hydroxy-5-methoxy-4-methylbenzaldehyde . The CAS Number of this compound is 74516-54-4 .
Molecular Structure Analysis
The molecular weight of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde is 166.18 . The InChI code for this compound is 1S/C9H10O3/c1-6-3-8(11)7(5-10)4-9(6)12-2/h3-5,11H,1-2H3 .Physical And Chemical Properties Analysis
2-Hydroxy-5-methoxy-4-methylbenzaldehyde is a powder at room temperature . It has a melting point of 97-102 degrees Celsius .Scientific Research Applications
Antifungal Activity
2-Hydroxy-5-methoxy-4-methylbenzaldehyde has been found to have potent antifungal activity . It disrupts the fungal antioxidation system, making it an effective method for controlling fungal pathogens . This compound can serve as a redox-active compound that inhibits microbial growth through destabilization of cellular redox homeostasis .
Chemosensitizing Agent
This compound can function as a chemosensitizing agent in concert with conventional drugs or fungicides to improve antifungal efficacy . Chemosensitization can reduce costs, abate resistance, and alleviate negative side effects associated with current antifungal treatments .
Targeting Mitochondrial Respiratory Chain (MRC)
2-Hydroxy-5-methoxy-4-methylbenzaldehyde and its structural analogs have been studied for their effectiveness in targeting the most effective antifungal target in the mitochondrial respiratory chain (MRC) .
Synthesis of Schiff Base Ligand
This compound has been used in the synthesis of Schiff base ligand . Schiff bases are versatile ligands which form stable complexes with most transition metal ions.
Study of Electroantennogram Response
2-Hydroxy-5-methoxy-4-methylbenzaldehyde has been used to study the electroantennogram response of the vine weevil (Otiorhynchus sulcatus F.) to a broad range of volatile plant compounds .
Preparation of Tetradentate Schiff Base Compounds
This compound plays an important role in the preparation of tetradentate Schiff base compounds . These compounds have been extensively studied due to their coordination versatility with various metal ions and their wide range of applications.
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde is Tyrosinase . Tyrosinase is a key enzyme in the production of melanin, a pigment that gives color to our skin, hair, and eyes.
Mode of Action
2-Hydroxy-5-methoxy-4-methylbenzaldehyde acts as a tyrosinase inhibitor . It interacts with the tyrosinase enzyme and prevents it from catalyzing the oxidation of tyrosine to melanin. This results in a decrease in melanin production.
Biochemical Pathways
The compound affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to DOPAquinone, a key step in melanin synthesis. This leads to a decrease in melanin production and can result in lighter skin pigmentation.
Result of Action
The molecular effect of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde’s action is the inhibition of tyrosinase activity . On a cellular level, this results in a decrease in melanin production. Clinically, this could manifest as a lightening of skin pigmentation.
properties
IUPAC Name |
2-hydroxy-5-methoxy-4-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-8(11)7(5-10)4-9(6)12-2/h3-5,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQPXBDVPFBIFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methoxy-4-methylbenzaldehyde | |
CAS RN |
74516-54-4 | |
Record name | 2-hydroxy-5-methoxy-4-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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